2-(((4,5-Dimethylthiazol-2-yl)methyl)amino)ethan-1-ol
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Overview
Description
2-(((4,5-Dimethylthiazol-2-yl)methyl)amino)ethan-1-ol is a chemical compound with the molecular formula C8H14N2OS and a molecular weight of 186.27 g/mol . This compound is known for its applications in various scientific research fields, particularly in chemistry and biology.
Preparation Methods
The synthesis of 2-(((4,5-Dimethylthiazol-2-yl)methyl)amino)ethan-1-ol involves several steps. One common method includes the reaction of 4,5-dimethylthiazole with formaldehyde and subsequent reduction . Industrial production methods may involve more efficient and scalable processes, but specific details are often proprietary and not publicly disclosed.
Chemical Reactions Analysis
2-(((4,5-Dimethylthiazol-2-yl)methyl)amino)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Scientific Research Applications
2-(((4,5-Dimethylthiazol-2-yl)methyl)amino)ethan-1-ol is widely used in scientific research, particularly in:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Medicine: Its derivatives are explored for potential therapeutic applications, including antimicrobial agents.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(((4,5-Dimethylthiazol-2-yl)methyl)amino)ethan-1-ol involves its interaction with cellular components. In the MTT assay, for example, actively respiring cells convert the compound into an insoluble purple formazan, which can be quantified to assess cell viability . This conversion is proportional to the redox activity of the cells.
Comparison with Similar Compounds
Similar compounds to 2-(((4,5-Dimethylthiazol-2-yl)methyl)amino)ethan-1-ol include:
2-Amino-4,5-dimethylthiazole: This compound shares the thiazole ring structure and is used in similar applications.
4,5-Dimethylthiazol-2-amine: Another related compound with similar chemical properties and uses.
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and applications in scientific research.
Properties
Molecular Formula |
C8H14N2OS |
---|---|
Molecular Weight |
186.28 g/mol |
IUPAC Name |
2-[(4,5-dimethyl-1,3-thiazol-2-yl)methylamino]ethanol |
InChI |
InChI=1S/C8H14N2OS/c1-6-7(2)12-8(10-6)5-9-3-4-11/h9,11H,3-5H2,1-2H3 |
InChI Key |
ZIWNDBQHGXKTMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)CNCCO)C |
Origin of Product |
United States |
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